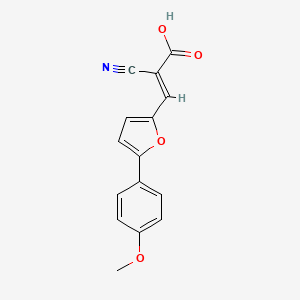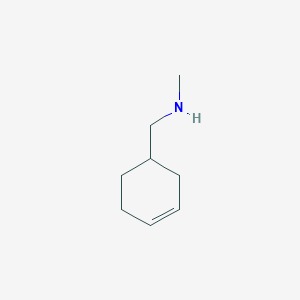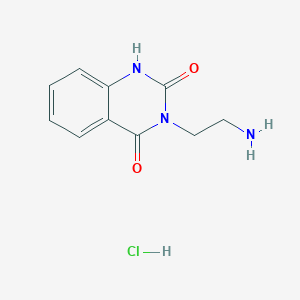
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. The compound "3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride" is structurally related to various quinazoline-2,4-dione derivatives that have been synthesized and studied for their biological properties and potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through different methods. One approach involves the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid, leading to novel imidazoquinazoline diones . Another method utilizes cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles under solvent-free conditions . The synthesis of 3-amino-1H-quinazoline-2,4-diones has also been described, starting with fluorobenzoic acid and using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives is characterized by the presence of a quinazoline ring system. The structural and compositional details of these compounds have been confirmed through various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has been used to confirm the structures of some derivatives .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-dione derivatives exhibit reactivity that allows for further chemical modifications. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The reactivity of these compounds with urea has also been explored, leading to the formation of imidazoquinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by their molecular structure. These properties have been studied through various analytical techniques, and the compounds have shown potential as local anesthetic agents due to their structural similarity to known anesthetics . Additionally, certain derivatives have been identified as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in modulating neurotransmitter systems .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOYFVVSZQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
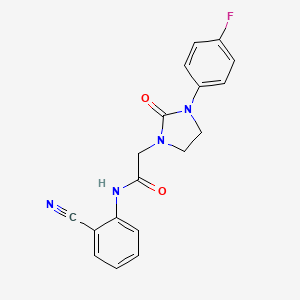
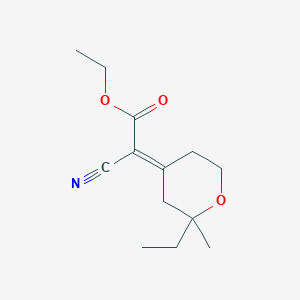
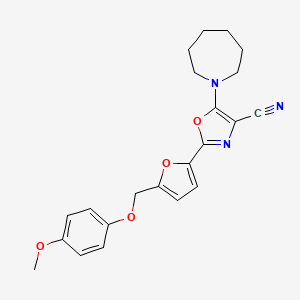
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
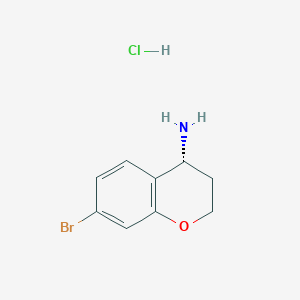
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
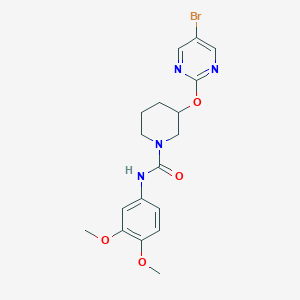
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

